Cafestol

Description

This compound has been reported in Coffea congensis, Diplospora dubia, and other organisms with data available.

constituent of coffee; structure given in first source

Structure

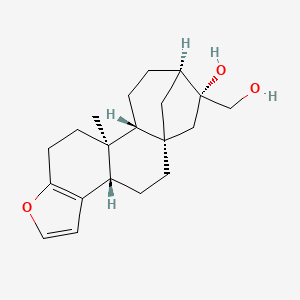

3D Structure

Properties

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJVYWXIDISQRD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040986 | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-83-0 | |

| Record name | Cafestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafestol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comparative Analysis of the Biological Activities of Cafestol and Kahweol: An In-depth Technical Guide

Abstract

Cafestol and kahweol, two diterpenes naturally present in coffee beans, have garnered significant attention within the scientific community for their diverse and potent biological activities. While structurally similar, the presence of an additional double bond in kahweol results in notable differences in their pharmacological profiles. This technical guide provides a comprehensive, in-depth analysis of the distinct biological activities of this compound and kahweol, with a focus on their differential effects on cancer, inflammation, and metabolic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols for key assays, and a mechanistic exploration of their divergent signaling pathways.

Introduction: The Chemical Nuances of Coffee Diterpenes

This compound and kahweol are pentacyclic diterpenoid alcohols found predominantly in the lipid fraction of coffee beans, particularly in unfiltered coffee beverages.[1] Their core chemical structure is based on a kaurane skeleton. The key structural distinction lies in the C1-C2 position of the first cyclohexane ring: this compound possesses a single bond, whereas kahweol has a double bond.[2] This seemingly minor difference in saturation profoundly influences their three-dimensional conformation and, consequently, their interaction with biological targets, leading to distinct pharmacological effects.[3][4]

Anticancer Activity: A Tale of Two Diterpenes

Both this compound and kahweol exhibit significant anticancer properties across a range of cancer cell lines, a remarkable feature being their selective cytotoxicity towards cancer cells while leaving normal cells relatively unaffected.[5][6] However, their potency and mechanisms of action show notable divergence.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) values demonstrate the differential cytotoxic effects of this compound and kahweol on various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |

| PC-3 | Prostate Cancer | Kahweol Acetate & this compound (Combination) | Synergistic Inhibition | [7][8] |

| DU145 | Prostate Cancer | Kahweol Acetate & this compound (Combination) | Synergistic Inhibition | [7][8] |

| LNCaP | Prostate Cancer | Kahweol Acetate & this compound (Combination) | Synergistic Inhibition | [7][8] |

| MDA-MB-231 | Breast Cancer | Kahweol | ~50 | [9][10] |

| HT-29 | Colorectal Cancer | Kahweol | Significant Cytotoxicity | [11] |

| HCT116 | Colorectal Cancer | Kahweol | Induces Apoptosis | [12] |

| Caki | Renal Cancer | This compound | 10-40 | [13] |

Mechanistic Differences in Cancer Cell Apoptosis

While both diterpenes induce apoptosis, they often engage different components of the apoptotic machinery.

-

This compound: In renal Caki cells, this compound-induced apoptosis is mediated by the activation of caspase-3 and the upregulation of the pro-apoptotic protein Bim.[13] It also downregulates the anti-apoptotic proteins Mcl-1 and Bcl-2.[13]

-

Kahweol: In colorectal cancer cells, kahweol induces apoptosis by upregulating ATF3.[13] In non-small cell lung cancer, it inhibits the expression of basic transcription factor 3 (BTF3) through the ERK-mediated signaling pathway.[13]

Metabolic Effects: Contrasting Roles in Lipid and Glucose Homeostasis

The most striking differences between this compound and kahweol are observed in their effects on lipid and glucose metabolism.

Lipid Metabolism: The Hyperlipidemic Effect of this compound

This compound is well-documented as the most potent cholesterol-elevating compound in the human diet. [13]It primarily increases serum levels of total and LDL cholesterol. [14]Kahweol has a much weaker effect on serum lipids. [6]The primary mechanism for this compound's hyperlipidemic effect involves its action as an agonist for the farnesoid X receptor (FXR) and the pregnane X receptor (PXR). [6][13]Activation of these nuclear receptors, particularly in the intestine, leads to the downregulation of key enzymes in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1) and sterol 27-hydroxylase. [3][5][15]This suppression of bile acid synthesis is thought to be a primary driver of increased serum cholesterol. [3][5][15]Furthermore, this compound has been shown to decrease the binding, uptake, and degradation of LDL in hepatocytes, potentially through post-transcriptional downregulation of the LDL receptor. [4][6]

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway using a luciferase reporter system.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

LPS or other NF-κB activator

-

Kahweol

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of kahweol for 1 hour. Then, stimulate the cells with an NF-κB activator (e.g., LPS) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the luciferase assay reagent II (for firefly luciferase) and measure the luminescence. Then, add the Stop & Glo reagent (to quench the firefly luciferase and activate the Renilla luciferase) and measure the luminescence again.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

[16][14][17][18][19]#### 5.3. Fluorescent LDL Uptake Assay in HepG2 Cells

This protocol describes a method to quantify the uptake of LDL by hepatocytes using a fluorescently labeled LDL probe.

Materials:

-

HepG2 cells

-

Cell culture medium

-

Fluorescently labeled LDL (e.g., DiI-LDL or LDL-DyLight™ 550)

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere and grow to 70-80% confluency.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 20 hours).

-

LDL Incubation: Remove the treatment medium and add fresh medium containing fluorescently labeled LDL (e.g., 20 µg/mL DiI-LDL). Incubate for 4 hours in the dark at 37°C.

-

Washing: Wash the cells three times with PBS to remove any unbound fluorescent LDL.

-

Quantification: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation ~520 nm, emission ~580 nm for DiI-LDL). Alternatively, visualize and quantify the uptake using a fluorescence microscope.

This compound and kahweol, while structurally similar, exhibit distinct and sometimes opposing biological activities. This compound's potent hyperlipidemic effect, mediated through FXR/PXR agonism and subsequent downregulation of bile acid synthesis, contrasts with kahweol's more pronounced anti-inflammatory and anti-adipogenic properties, largely driven by its potent inhibition of the NF-κB signaling pathway. In the context of cancer, both compounds are promising therapeutic leads, though their efficacy and mechanisms of action can be cell-type dependent. A thorough understanding of these differences is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of these coffee-derived diterpenes. Further investigation into their synergistic effects and in vivo efficacy is warranted to translate these preclinical findings into tangible clinical applications.

References

-

LDL Uptake Cell-Based Assay Kit. (n.d.). Bio-Techne. Retrieved from [Link]

-

LDL Uptake Assay. (2019). Bio-protocol. Retrieved from [Link]

-

NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab. Retrieved from [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. Retrieved from [Link]

-

Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]

-

Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

-

Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved from [Link]

-

Recent Updates on the Functional Impact of Kahweol and this compound on Cancer. (2022). Molecules. Retrieved from [Link]

-

Kahweol and this compound on Several Cancer. (2023). Encyclopedia. Retrieved from [Link]

-

Cavin, C., et al. (2002). This compound and kahweol, two coffee specific diterpenes with anticarcinogenic activity. Food and Chemical Toxicology. Retrieved from [Link]

-

Ren, Y., et al. (2019). This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties. International Journal of Molecular Sciences. Retrieved from [Link]

-

Coffee compounds may help reduce prostate cancer risk: study. (2019). ZERO Prostate Cancer. Retrieved from [Link]

-

Cárdenas, C., et al. (2014). Insights on the antitumor effects of kahweol on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity. Biochemical and Biophysical Research Communications. Retrieved from [Link]

-

The Cytotoxicity of Kahweol in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression. (2015). Biomolecules & Therapeutics. Retrieved from [Link]

-

Scientists identify compounds in coffee which may inhibit prostate cancer. (2019). ScienceDaily. Retrieved from [Link]

-

Iwamoto, H., et al. (2018). Coffee diterpenes kahweol acetate and this compound synergistically inhibit the proliferation and migration of prostate cancer cells. The Prostate. Retrieved from [Link]

-

Eldesouki, S., et al. (2022). Recent Updates on the Functional Impact of Kahweol and this compound on Cancer. Molecules. Retrieved from [Link]

-

The values of IC50 of the four compounds against MDA-MB-231 cells after treatment for 48 h. (n.d.). ResearchGate. Retrieved from [Link]

-

These Two Coffee Compounds May Inhibit Drug-Resistant Prostate Cancer. (2019). SlashGear. Retrieved from [Link]

-

IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for curcumin and its new derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Kahweol's effect on cell motility in MDA-MB 231 cells. (n.d.). ResearchGate. Retrieved from [Link]

-

How to go about a Phospho-AMPK blot? (2014). ResearchGate. Retrieved from [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). Molecules. Retrieved from [Link]

-

Effect of Apoptosis on Human Prostate Cancer Cell Lines (PC3, DU145 AND LNCaP) Using Curcuma longa. (2018). JETIR. Retrieved from [Link]

-

Prostate cancer cell lines (PC-3, DU-145, LNCaP) viability (% of control) based on MTT assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Which is the best prostate cancer cell line to test on: PC3, DU145, and LnCap? (2021). ResearchGate. Retrieved from [Link]

-

p53 expression controls prostate cancer sensitivity to chemotherapy and the MDM2 inhibitor Nutlin-3. (2012). Cell Cycle. Retrieved from [Link]

-

Lipid profiles of prostate cancer cells. (2018). Oncotarget. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. content.abcam.com [content.abcam.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Coffee diterpenes kahweol acetate and this compound synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Insights on the antitumor effects of kahweol on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biomolther.org [biomolther.org]

- 12. Recent Updates on the Functional Impact of Kahweol and this compound on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bowdish.ca [bowdish.ca]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

A Technical Guide to the Cholesterol-Elevating Mechanism of Cafestol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cafestol, a diterpene found in unfiltered coffee, is the most potent cholesterol-elevating compound in the human diet.[1] Its mechanism of action is multifaceted, primarily centered on the disruption of bile acid synthesis through the modulation of the Farnesoid X Receptor (FXR) signaling pathway.[2][3] this compound acts as an agonist for FXR, particularly in the intestine, which triggers a downstream signaling cascade involving Fibroblast Growth Factor 15/19 (FGF15/19).[2][4] This leads to the potent suppression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][6][7] The resulting decrease in bile acid production reduces the demand for hepatic cholesterol, leading to a downregulation of LDL receptor expression and a subsequent increase in circulating LDL cholesterol levels.[6][8] This guide provides an in-depth exploration of this molecular mechanism, details relevant experimental protocols, and presents quantitative data from key studies.

The Core Mechanism: Agonism of the Farnesoid X Receptor (FXR)

The primary molecular target of this compound is the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2][3] FXR plays a pivotal role in maintaining bile acid and cholesterol homeostasis.[9][10]

The Enterohepatic FXR-FGF19 Signaling Axis

Under normal physiological conditions, bile acids returning to the ileum activate FXR.[11] This activation induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents) or its human ortholog FGF19.[4][11] FGF19 is then secreted from enterocytes into the portal circulation, travels to the liver, and binds to its receptor, FGFR4, on hepatocytes.[11][12] This binding event initiates a signaling cascade that ultimately represses the transcription of the CYP7A1 gene, thus shutting down the primary pathway of bile acid synthesis from cholesterol.[11][12] This negative feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids.[10]

This compound as an Intestinal FXR Agonist

This compound functions as an agonist ligand for FXR.[1][2] Studies using wild-type and FXR-null mice have demonstrated that this compound's effects on bile acid metabolism are FXR-dependent.[2] Interestingly, this compound's agonistic activity is most pronounced in the intestine.[2][4] While it does not significantly induce FXR target genes in the liver, it potently increases the expression of intestinal FXR targets, including FGF15/19.[2][13] This tissue-specific action is a key feature of its mechanism. By mimicking the action of bile acids in the gut, this compound effectively hijacks the enterohepatic feedback loop.[2]

The following diagram illustrates the disruption of the FXR-FGF19 signaling axis by this compound.

Caption: this compound activates intestinal FXR, inducing FGF19, which represses hepatic CYP7A1.

Molecular Consequences of FXR Activation

The this compound-induced surge in intestinal FGF19 sets off a cascade of events in the liver, culminating in elevated serum cholesterol.

Potent Suppression of CYP7A1

The primary consequence of the FGF19 signal reaching the liver is the potent transcriptional repression of CYP7A1.[2][6] Studies in cultured rat hepatocytes and in vivo mouse models have shown that this compound significantly decreases both the mRNA levels and the enzymatic activity of CYP7A1.[5][6][7] For instance, in rat hepatocytes, 20 µg/mL of this compound led to a 79% reduction in CYP7A1 activity and a 77% decrease in its mRNA levels.[5][7] This suppression is the central node in its cholesterol-raising effect, as it effectively closes the main drain for cholesterol from the body. This compound also reduces the expression of sterol 27-hydroxylase, an enzyme in the alternative pathway of bile acid synthesis, further contributing to the overall reduction.[6][7]

Downregulation of LDL Receptor Expression

With the conversion of cholesterol to bile acids suppressed, the demand for cholesterol within the hepatocyte decreases. This leads to an increase in the intracellular cholesterol pool. A key regulatory response to higher intracellular cholesterol is the downregulation of the LDL receptor (LDLR).[14] this compound has been shown to decrease LDLR mRNA levels in mice and reduce the number of LDL binding sites on the surface of HepG2 cells by up to 35%.[6][15] By reducing the number of LDL receptors, the liver's ability to clear LDL cholesterol from the circulation is impaired, leading directly to an increase in serum LDL-C concentrations.[8][14]

Quantitative Impact on Human Lipid Profiles

The biochemical mechanism of this compound translates into clinically significant, dose-dependent effects on human serum lipid profiles. The majority of the increase in total cholesterol is attributable to a rise in LDL cholesterol.[14]

| Parameter | Dose of this compound | Observed Effect | Source |

| Total Cholesterol | 10 mg/day for 4 weeks | ~0.13 mmol/L increase | [14] |

| LDL Cholesterol | 61-64 mg/day for 28 days | ~0.57 mmol/L increase | |

| Triglycerides | 61-64 mg/day for 28 days | ~0.65 mmol/L increase | [16] |

| Lipoprotein Profile | 10 mg/day | ~80% of the cholesterol rise is due to LDL-C | [14] |

Note: The effects are linear with the this compound dose.[16] The amount of this compound in a cup of unfiltered coffee (e.g., French press, boiled coffee) can range from 3-6 mg.

Experimental Protocols for Mechanism Investigation

Validating the mechanism of action for compounds like this compound requires a combination of in vitro and in vivo assays.

In Vitro: FXR Ligand Activity Assessment (Luciferase Reporter Assay)

This cell-based assay is the gold standard for determining if a compound can activate or inhibit a nuclear receptor like FXR.

-

Principle: Cells are engineered to express the FXR protein and a reporter gene (e.g., luciferase) whose transcription is controlled by an FXR-responsive DNA element. When an agonist binds to FXR, the receptor activates transcription, leading to the production of luciferase, which generates a measurable light signal. An antagonist will block this effect.

-

Methodology:

-

Cell Culture: HEK293T or HepG2 cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with two plasmids: an expression vector for human FXR and a reporter plasmid containing a luciferase gene downstream of a promoter with FXR response elements (e.g., the Small Heterodimer Partner, SHP, promoter).[17]

-

Treatment: Transfected cells are treated with a known FXR agonist (e.g., GW4064) to establish a positive control, a vehicle control (e.g., DMSO), and varying concentrations of the test compound (this compound).

-

Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferin substrate is added. The resulting light emission is quantified using a luminometer.

-

Data Analysis: Luminescence values are normalized to the vehicle control. An increase in signal indicates agonistic activity.

-

-

Causality & Validation: The use of a known agonist (positive control) and a vehicle (negative control) is critical for validation. The dose-dependent response to the test compound provides evidence of a specific interaction with the receptor. Performing the assay in FXR-null cells can confirm that the effect is specifically mediated by FXR.

Caption: Workflow for a cell-based FXR luciferase reporter assay.

In Vivo: Animal Model and Gene Expression Analysis

Animal models are essential for understanding the physiological consequences of FXR activation in the correct tissue context (intestine vs. liver).

-

Principle: Administering this compound to wild-type and FXR knockout mice allows for the direct assessment of its effects on gene expression in the enterohepatic system and on systemic lipid profiles.

-

Methodology:

-

Animal Model: Use wild-type C57BL/6 mice and FXR-null mice on the same background. The apoE*3-Leiden transgenic mouse is also a sensitive model for studying human-like hyperlipidemia.[6]

-

Treatment: Mice are fed a diet supplemented with this compound (e.g., 0.05% w/w) or a control diet for a specified period (e.g., 3-8 weeks).[6]

-

Sample Collection: At the end of the treatment period, collect blood for lipid analysis (total cholesterol, LDL-C, triglycerides). Harvest liver and ileum tissues and immediately snap-freeze for RNA extraction.

-

Gene Expression Analysis (qPCR):

-

Extract total RNA from liver and ileum samples.

-

Synthesize cDNA via reverse transcription.

-

Perform quantitative real-time PCR (qPCR) using specific primers for target genes:

-

Liver: Cyp7a1, Shp, Ldlr

-

Ileum: Fgf15, Ibabp

-

-

Normalize expression levels to a stable housekeeping gene (e.g., Gapdh).

-

-

Data Analysis: Compare the relative gene expression levels between control and this compound-fed groups in both wild-type and knockout mice. Analyze serum lipid profiles.

-

-

Causality & Validation: The inclusion of FXR-null mice is the key validation step. If the effects of this compound on Cyp7a1 repression and cholesterol elevation are observed in wild-type mice but are absent in FXR-null mice, it provides strong evidence that the mechanism is FXR-dependent.[2]

Implications for Drug Development and Nutritional Science

The detailed understanding of this compound's mechanism has several implications. For nutritional science, it confirms that the method of coffee preparation is critical; paper filters effectively remove the diterpenes, mitigating the cholesterol-raising effect.[14] For drug development, this compound serves as a model compound for an intestinal-specific FXR agonist. While systemic FXR agonists are being developed for liver diseases, compounds with intestinal-restricted activity could be explored for metabolic conditions where modulating FGF19 signaling is desirable. Conversely, the development of FXR antagonists is being pursued for conditions where FXR inhibition may be beneficial.[17][18][19] The study of this compound provides a valuable framework for understanding the tissue-specific regulation of this important metabolic pathway.

Conclusion

The cholesterol-elevating effect of this compound is not a result of direct interaction with cholesterol synthesis or LDL particles. Instead, it is a sophisticated mechanism involving the targeted activation of the Farnesoid X Receptor in the intestine. This triggers the FGF19 endocrine signaling pathway, leading to a potent, downstream suppression of bile acid synthesis in the liver. The subsequent reduction in hepatic cholesterol demand causes a downregulation of LDL receptors, impairing the clearance of LDL from the blood and resulting in elevated serum cholesterol levels. This detailed molecular pathway underscores the intricate and tissue-specific communication that governs whole-body lipid homeostasis.

References

-

The Association between this compound and Cardiovascular Diseases: A Comprehensive Review. Cureus. Available at: [Link]

-

Elucidating the mechanism behind the lipid-raising effect of this compound. Wageningen University & Research. Available at: [Link]

-

This compound, the Cholesterol-Raising Factor in Boiled Coffee, Suppresses Bile Acid Synthesis by Downregulation of Cholesterol 7α-Hydroxylase and Sterol 27-Hydroxylase in Rat Hepatocytes. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane X receptors. Molecular Endocrinology. Available at: [Link]

-

This compound increases serum cholesterol levels in apolipoprotein E*3-Leiden transgenic mice by suppression of bile acid synthesis. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis. Translational Gastroenterology and Hepatology. Available at: [Link]

-

The Effect on FGF15 and CYP7A1 mRNA Levels after Treatment with... ResearchGate. Available at: [Link]

-

Separate effects of the coffee diterpenes this compound and kahweol on serum lipids and liver transaminases. The American Journal of Clinical Nutrition. Available at: [Link]

-

This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties. International Journal of Molecular Sciences. Available at: [Link]

-

Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP. Journal of Lipid Research. Available at: [Link]

-

Effects of 12-Week Supplementation with Coffee Diterpene this compound in Healthy Subjects with Increased Waist Circumference: A Randomized, Placebo-Controlled Trial. Nutrients. Available at: [Link]

-

The Association between this compound and Cardiovascular Diseases: A Comprehensive Review. Cureus. Available at: [Link]

-

This compound, the cholesterol-raising factor in boiled coffee, suppresses bile acid synthesis by downregulation of cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase in rat hepatocytes. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. Journal of Lipid Research. Available at: [Link]

-

Effect of Coffee Lipids (this compound and Kahweol) on Regulation of Cholesterol Metabolism in HepG2 Cells. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

Polyphenol Effects on Cholesterol Metabolism via Bile Acid Biosynthesis, CYP7A1: A Review. Nutrients. Available at: [Link]

-

Farnesoid X receptor regulators from natural products and their biological function. Chinese Herbal Medicines. Available at: [Link]

-

This compound, the cholesterol-raising factor in boiled coffee, suppresses bile acid synthesis by downregulation of cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase in rat hepatocytes. ResearchGate. Available at: [Link]

-

Cholesterol-Raising Factor from Coffee Beans, this compound, as an Agonist Ligand for the Farnesoid and Pregnane X Receptors. Molecular Endocrinology. Available at: [Link]

-

Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists. ACS Omega. Available at: [Link]

-

Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum. Journal of Medicinal Chemistry. Available at: [Link]

-

In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk. Toxicology and Applied Pharmacology. Available at: [Link]

-

The Cholesterol-Raising Factor from Coffee Beans, this compound, as an Agonist Ligand for the Farnesoid and Pregnane X Receptors. Molecular Endocrinology. Available at: [Link]

-

The Cholesterol-Raising Factor from Coffee Beans, this compound, as an Agonist Ligand for the Farnesoid and Pregnane X Receptors. ResearchGate. Available at: [Link]

-

Modulation of Fibroblast Growth Factor 19 Expression by Bile Acids, Meal Replacement and Energy Drinks, Milk, and Coffee. PLOS ONE. Available at: [Link]

-

Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening. Molecules. Available at: [Link]

-

Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression. Hepatology. Available at: [Link]

-

(PDF) The coffee diterpene this compound decreases bile acid synthesis by down-regulation of cholesterol 7 alpha-hydroxylase in apolipoprotein E*3-Leiden mice. ResearchGate. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound increases serum cholesterol levels in apolipoprotein E*3-Leiden transgenic mice by suppression of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, the cholesterol-raising factor in boiled coffee, suppresses bile acid synthesis by downregulation of cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. ahajournals.org [ahajournals.org]

- 16. research.wur.nl [research.wur.nl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Cafestol's Interaction with the Farnesoid X Receptor (FXR)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Cafestol, a diterpene found in unfiltered coffee, is the most potent cholesterol-elevating compound in the human diet.[1][2] This guide elucidates the molecular mechanism underpinning this well-documented physiological effect, focusing on its interaction with the Farnesoid X Receptor (FXR), a master regulator of bile acid and lipid metabolism.[3][4] We present consolidated evidence demonstrating that this compound is a direct agonist ligand for FXR, as well as the Pregnane X Receptor (PXR).[1][5] The primary activity of this compound is not in the liver, but in the intestine, where it activates FXR and triggers an enterohepatic signaling cascade.[1][6] This activation induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which then signals to the liver to suppress the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[7][8] The resulting reduction in the conversion of cholesterol to bile acids provides a definitive molecular explanation for the observed increase in serum cholesterol levels. This guide provides the theoretical framework, supporting data, and detailed experimental protocols for investigating this interaction, offering valuable insights for researchers in nutrition, metabolism, and pharmacology.

Introduction

The Farnesoid X Receptor (FXR): A Master Regulator of Metabolism

The Farnesoid X Receptor (FXR, NR1H4) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][9] Structurally, FXR contains a characteristic N-terminal DNA-binding domain (DBD) and a C-terminal ligand-binding domain (LBD) that forms a hydrophobic pocket for its ligands.[3] FXR is most highly expressed in tissues central to the enterohepatic circulation: the liver, intestine, and kidneys.[3][9]

Initially identified as a receptor for farnesol metabolites, FXR was later "de-orphanized" when primary bile acids, such as chenodeoxycholic acid (CDCA), were identified as its endogenous ligands.[7] Upon ligand binding, FXR undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[4][10] This action modulates the transcription of a vast network of genes involved in the synthesis, transport, and metabolism of bile acids, lipids, and glucose, making FXR a critical checkpoint in maintaining metabolic homeostasis.[8][11]

This compound: A Bioactive Diterpene from Coffee

This compound is a pentacyclic diterpenoid naturally present in coffee beans, particularly abundant in unfiltered coffee preparations like French press, Turkish, and Scandinavian boiled coffee.[1][12] For decades, consumption of these coffee types has been epidemiologically linked to elevated serum levels of total and LDL cholesterol.[13] Subsequent research unequivocally identified this compound as the primary causative agent, establishing it as the most powerful cholesterol-raising compound known in the human diet.[2][14] A daily dose of just 10 mg of this compound can increase serum cholesterol by approximately 8-10%.[10][14] Understanding the precise mechanism of this potent bioactivity is crucial for both nutritional science and for leveraging its properties as a chemical probe in metabolic research.

Core Thesis: this compound as a Dual FXR/PXR Agonist Driving an Enterohepatic Signaling Cascade

The cholesterol-raising effect of this compound is not due to interference with cholesterol uptake or efflux, but rather through its direct activation of nuclear receptors that control bile acid synthesis.[15][16] Research demonstrates that this compound acts as an agonist for both FXR and the Pregnane X Receptor (PXR).[1][12] The critical insight is that this agonism exhibits profound tissue specificity. This compound's primary site of action is the intestine, where it initiates a signaling cascade that indirectly modulates gene expression in the liver.

This enterohepatic signaling pathway proceeds as follows:

-

Intestinal Activation: In the enterocytes of the small intestine, this compound binds to and activates FXR and PXR.

-

FGF15/19 Induction: Activated FXR/PXR induces the expression and secretion of the enterokine Fibroblast Growth Factor 15 (FGF15 in rodents, the ortholog of human FGF19).[1][17]

-

Signal Transduction to the Liver: FGF15 is released into the portal circulation, travels to the liver, and binds to its cognate receptor, FGFR4.[8][11]

-

Hepatic Gene Repression: The FGF15/FGFR4 signaling pathway in hepatocytes leads to the potent repression of CYP7A1 gene transcription.[1][6]

-

Physiological Outcome: As CYP7A1 is the rate-limiting enzyme converting cholesterol into bile acids, its suppression reduces bile acid synthesis.[18] This decreased catabolism of cholesterol leads to its accumulation, resulting in elevated serum cholesterol levels.

This indirect mechanism explains a key experimental observation: this compound down-regulates FXR target genes like CYP7A1 in the liver of wild-type mice, but this effect vanishes in FXR-null mice.[1][5] However, this compound does not activate positively-regulated FXR target genes directly within the liver, underscoring the intestine-to-liver signaling axis.[1][12]

Caption: Workflow for a Gal4-FXR-LBD Luciferase Reporter Assay.

In Vivo Corroboration: From Cellular Mechanism to Physiological Effect

Animal Models in this compound-FXR Research

The causality of the this compound-FXR interaction is definitively established using knockout mouse models. These models are critical for confirming that the physiological effects observed are truly dependent on the receptor being studied. [1]

-

Wild-Type (WT) Mice: Serve as the baseline control to observe the normal physiological response to this compound administration.

-

APOE3Leiden Mice: A transgenic model susceptible to diet-induced hyperlipidemia, which amplifies the cholesterol-raising effects of compounds like this compound, making them easier to measure. [12]* FXR-null (FXR-/-) Mice: The most crucial model. If this compound's effects on hepatic gene expression (e.g., CYP7A1 suppression) are absent in these mice, it proves the effect is FXR-dependent. [1][5]* PXR-null (PXR-/-) and Double Knockout (FXR-/-/PXR-/-) Mice: Used to dissect the relative contributions of FXR and PXR to the induction of intestinal FGF15. Studies with these models have shown that both receptors contribute to this effect. [1][12]

Gene Expression Analysis in Hepatic and Intestinal Tissues

Quantitative PCR (qPCR) is used to measure the mRNA levels of FXR target genes in tissues harvested from these animal models after this compound treatment. This allows for direct testing of the hypothesis that this compound has different effects in the liver versus the intestine.

Table 2: Differential Gene Expression Changes Following this compound Treatment in Mice

| Tissue | Gene | Function | Expected Change | Rationale | Reference |

|---|---|---|---|---|---|

| Liver | CYP7A1 | Bile Acid Synthesis (Rate-limiting) | Down | Repression via intestinal FGF15 signal. | [1][12][17] |

| Liver | SHP | Nuclear Receptor (Repressor) | No Change | Not directly activated by this compound in the liver. | [1][12] |

| Intestine | IBABP | Intestinal Bile Acid Binding | Up | Direct activation of intestinal FXR. | [1][17] |

| Intestine | FGF15 | Enterokine (Signals to Liver) | Up | Direct activation of intestinal FXR/PXR. | [1][6]|

Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression

-

Objective: To measure changes in mRNA levels of FXR target genes in liver and intestinal tissue from this compound-treated mice.

-

Causality & Principle: This protocol quantifies the functional outcome of receptor activation at the transcriptional level. By converting mRNA to cDNA and then amplifying specific gene sequences, qPCR can accurately determine the relative abundance of transcripts for genes like CYP7A1 and FGF15. Comparing these levels between vehicle- and this compound-treated animals (in both WT and knockout strains) provides definitive evidence for the proposed signaling pathway.

-

Methodology:

-

Animal Treatment & Tissue Harvest: Treat mice (e.g., WT and FXR-/-) with a this compound-supplemented diet or vehicle control diet for a specified period (e.g., 7 days). [17]At the end of the study, humanely euthanize the animals and harvest liver and small intestine (ileum) tissues, immediately snap-freezing them in liquid nitrogen.

-

RNA Extraction: Homogenize the frozen tissue and extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit). Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could otherwise lead to false-positive signals.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: a. Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and forward/reverse primers specific to the target genes (CYP7A1, FGF15, etc.) and a housekeeping gene (Gapdh, Actb) for normalization. b. Add the cDNA template to the master mix. c. Run the reaction on a real-time PCR cycler. The instrument will monitor the fluorescence of SYBR Green, which increases proportionally to the amount of amplified DNA.

-

Data Analysis: a. Determine the cycle threshold (Ct) value for each gene. The Ct is the cycle number at which the fluorescence signal crosses a defined threshold. b. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the change relative to the control group using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control). d. The fold change in gene expression is calculated as 2-ΔΔCt.

-

Implications for Research and Drug Development

Understanding Diet-Gene Interactions

The this compound-FXR story is a canonical example of how a specific dietary component can directly engage with a nuclear receptor to modulate metabolic pathways. It highlights the importance of considering not just the caloric or macronutrient content of foods, but also the bioactive small molecules they contain and their potential to interact with key physiological sensors like FXR.

This compound as a Research Tool

This compound serves as a readily available, naturally occurring chemical probe for studying FXR and PXR biology. [19][20]Its unique intestine-specific activity makes it particularly valuable for investigating the intricacies of the gut-liver axis and the role of FGF15/19 signaling in metabolic regulation.

Considerations for FXR-Targeted Drug Design

The development of synthetic FXR agonists for diseases like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC) is an area of intense research. [19][21]However, systemic FXR activation can lead to side effects, including changes in cholesterol profiles. [22]The mechanism of this compound provides a compelling rationale for the development of intestine-restricted FXR agonists . [7][22]Such compounds aim to harness the beneficial effects of inducing FGF19 (e.g., improved glycemic control, hepatic protection) while avoiding the direct, and sometimes undesirable, effects of activating FXR in the liver.

Conclusion

The interaction between this compound and the Farnesoid X Receptor is a well-defined molecular mechanism that fully accounts for the cholesterol-raising properties of unfiltered coffee. This compound is a direct agonist of FXR and PXR, but its primary functional impact occurs in the intestine. By inducing FGF15/19, this compound triggers an indirect, enterohepatic signaling cascade that represses the key bile acid synthesis enzyme CYP7A1 in the liver. This comprehensive understanding, built upon a foundation of biophysical, cellular, and in vivo animal studies, provides researchers and drug developers with a powerful model of diet-gene interaction and offers critical insights into the tissue-specific therapeutic modulation of FXR.

References

-

Ricketts, M. L., Boekschoten, M. V., Kreeft, A. J., Hooiveld, G. J., Moen, C. J., Müller, M., ... & Moore, D. D. (2007). The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane X receptors. Molecular endocrinology, 21(7), 1603-1616. [Link]

-

Ricketts, M. L., Boekschoten, M. V., Kreeft, A. J., Hooiveld, G. J., Moen, C. J., Müller, M., ... & Moore, D. D. (2007). The Cholesterol-Raising Factor from Coffee Beans, this compound, as an Agonist Ligand for the Farnesoid and Pregnane X Receptors. ResearchGate. [Link]

-

Ricketts, M. L., Boekschoten, M. V., Kreeft, A. J., Hooiveld, G. J., Moen, C. J., Müller, M., ... & Moore, D. D. (2007). Cholesterol-Raising Factor from Coffee Beans, this compound, as an Agonist Ligand for the Farnesoid and Pregnane X Receptors. Molecular Endocrinology, 21(7), 1603-1616. [Link]

-

Chen, X., & Li, N. (2019). This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties. Molecules, 24(17), 3123. [Link]

-

Sartore, G., Pizzato, M., D'Arrigo, M., Calderan, A., & Mammi, S. (2023). On the Cholesterol Raising Effect of Coffee Diterpenes this compound and 16-O-Methylthis compound: Interaction with Farnesoid X Receptor. International Journal of Molecular Sciences, 24(20), 15157. [Link]

-

Sartore, G., Pizzato, M., D'Arrigo, M., Calderan, A., & Mammi, S. (2023). On the Cholesterol Raising Effect of Coffee Diterpenes this compound and 16-O-Methylthis compound: Interaction with Farnesoid X Receptor. National Center for Biotechnology Information. [Link]

-

Sartore, G., Pizzato, M., D'Arrigo, M., Calderan, A., & Mammi, S. (2023). On the Cholesterol Raising Effect of Coffee Diterpenes this compound and 16-O-Methylthis compound: Interaction with Farnesoid X Receptor. ResearchGate. [Link]

-

Sartore, G., Pizzato, M., D'Arrigo, M., Calderan, A., & Mammi, S. (2023). On the Cholesterol Raising Effect of Coffee Diterpenes this compound and 16-O-Methylthis compound: Interaction with Farnesoid X Receptor. ArTS. [Link]

-

Post, S. M., de Wit, E. C., & Princen, H. M. (1997). This compound, the cholesterol-raising factor in boiled coffee, suppresses bile acid synthesis by downregulation of cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase in rat hepatocytes. ResearchGate. [Link]

-

Ricketts, M. L., et al. (2007). The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane x receptors. Vrije Universiteit Amsterdam Research Portal. [Link]

-

Fiorucci, S., & Distrutti, E. (2007). Deciphering the nuclear bile acid receptor FXR paradigm. National Center for Biotechnology Information. [Link]

-

Ricketts, M. L., et al. (2007). The Cholesterol-Raising Factor from Coffee Beans, this compound, as an Agonist Ligand for the Farnesoid and Pregnane X Receptors. Wageningen University & Research. [Link]

-

Wu, W., et al. (2022). Natural Product 2-Oxokolavenol Is a Novel FXR Agonist. National Center for Biotechnology Information. [Link]

-

Sartore, G., et al. (2023). Chemical structure of this compound. Kahweol has an additional double-bond between C1 and C2. ResearchGate. [Link]

-

Iannone, A., et al. (2022). The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity. MDPI. [Link]

-

Post, S. M., de Wit, E. C., & Princen, H. M. (1997). This compound, the cholesterol-raising factor in boiled coffee, suppresses bile acid synthesis by downregulation of cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase in rat hepatocytes. Arteriosclerosis, thrombosis, and vascular biology, 17(11), 3064–3070. [Link]

-

National Toxicology Program. (1999). This compound - [CASRN 469-83-0] - and Kahweol. National Toxicology Program, NIEHS. [Link]

-

Li, S., et al. (2023). Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. MDPI. [Link]

-

Moore, D. (n.d.). Function of The Bile Acid Receptor FXR. Grantome. [Link]

-

Ricketts, M. L., et al. (2007). The Cholesterol-Raising Factor from Coffee Beans, this compound, as an Agonist Ligand for the Farnesoid and Pregnane X Receptors. Endocrine Society. [Link]

-

Wu, W., et al. (2022). Natural Product 2-Oxokolavenol Is a Novel FXR Agonist. MDPI. [Link]

-

Al-Haddad, R., et al. (2024). The Association between this compound and Cardiovascular Diseases: A Comprehensive Review. MDPI. [Link]

-

Wang, S., et al. (2023). Farnesoid X receptor regulators from natural products and their biological function. National Center for Biotechnology Information. [Link]

-

Chen, X., & Li, N. (2019). This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties. National Center for Biotechnology Information. [Link]

-

Koczian, K., et al. (2014). Pharmacophore-based discovery of FXR-agonists. Part II: Identification of bioactive triterpenes from Ganoderma lucidum. National Center for Biotechnology Information. [Link]

-

Chiang, J. Y. (2016). Discovery of farnesoid X receptor and its role in bile acid metabolism. National Center for Biotechnology Information. [Link]

-

Radwan, M. O., et al. (2023). Structures of some farnesoid X receptor (FXR) agonists. ResearchGate. [Link]

-

Tay, Ex-S., & Poulsen, A. (2024). Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights. National Center for Biotechnology Information. [Link]

Sources

- 1. The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. On the Cholesterol Raising Effect of Coffee Diterpenes this compound and 16-O-Methylthis compound: Interaction with Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. research.wur.nl [research.wur.nl]

- 7. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arts.units.it [arts.units.it]

- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. This compound, the cholesterol-raising factor in boiled coffee, suppresses bile acid synthesis by downregulation of cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural Product 2-Oxokolavenol Is a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pharmacophore-based discovery of FXR-agonists. Part II: Identification of bioactive triterpenes from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]

Cafestol as a Pregnane X Receptor (PXR) Agonist: A Technical Guide for Researchers

Abstract

The pregnane X receptor (PXR, NR1I2) is a pivotal nuclear receptor that governs the metabolism and disposition of a vast array of xenobiotics and endobiotics.[1][2][3] Its activation by pharmaceutical agents is a primary cause of drug-drug interactions, making the characterization of PXR agonists a critical step in drug discovery and development.[2][4][5] Cafestol, a natural diterpene found in unfiltered coffee, is widely known as the most potent cholesterol-elevating compound in the human diet.[6][7][8][9] Deeper investigation has revealed that this compound's biological activities extend to the modulation of key metabolic regulators, including its function as a potent agonist for PXR. This guide provides an in-depth technical exploration of this compound's interaction with PXR, detailing the underlying molecular mechanisms, presenting robust experimental protocols for its validation, and discussing the profound implications for drug metabolism and metabolic research.

The Pregnane X Receptor: A Master Xenobiotic Sensor

The pregnane X receptor (PXR) is a ligand-activated transcription factor predominantly expressed in the liver and intestines, the body's primary sites for detoxification and metabolism.[1][2][10][11] Functioning as a xenobiotic sensor, PXR detects the presence of foreign chemicals and orchestrates a coordinated transcriptional response to facilitate their clearance.[2][12]

Mechanism of Action: The activation of PXR follows a classical nuclear receptor signaling cascade.[13] Upon binding to a ligand, such as this compound, PXR undergoes a conformational change. This triggers its translocation from the cytoplasm into the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR).[2][10][13] This PXR/RXR complex then binds to specific DNA sequences known as PXR response elements (PXREs), typically DR-3 and ER-6 motifs, located in the regulatory regions of its target genes.[2] This binding event facilitates the recruitment of coactivator proteins, such as steroid receptor coactivator-1 (SRC-1), which ultimately initiates the transcription of a battery of genes involved in all phases of drug metabolism.[7][13][14] These include:

-

Phase I Enzymes: Cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP2B6, which are responsible for the metabolism of over 50% of clinical drugs.[10][12][15][16]

-

Phase II Enzymes: Conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[13]

-

Phase III Transporters: Efflux pumps such as multidrug resistance protein 1 (MDR1 or P-glycoprotein), which actively transport metabolites out of cells for excretion.[12][13][17]

The promiscuity of PXR's large, spherical ligand-binding domain allows it to be activated by a wide variety of structurally diverse compounds, including steroids, antibiotics, and herbal remedies, which is the molecular basis for many clinically significant drug-drug interactions.[2][12]

Signaling Pathway of PXR Activation by this compound

Caption: Molecular pathway of PXR activation by the ligand this compound.

Experimental Validation of this compound as a PXR Agonist

The confirmation of a compound as a PXR agonist requires a multi-faceted approach, combining in vitro assays to demonstrate direct receptor interaction and activation with gene expression analysis to validate downstream functional consequences.

In Vitro Confirmation: Reporter Gene & Coactivator Recruitment Assays

The cornerstone for identifying PXR agonists is the cell-based luciferase reporter gene assay.[18][19][20] This system provides a quantitative measure of a ligand's ability to induce PXR-mediated transcription. Studies have conclusively shown that this compound activates PXR in a dose-dependent manner using this method.[7]

This protocol outlines the transient transfection method for quantifying PXR activation.

Objective: To measure the dose-dependent activation of human PXR by this compound.

Materials:

-

HepG2 or LS180 human cell lines

-

PXR expression plasmid (e.g., pCMV-hPXR)

-

PXR-responsive firefly luciferase reporter plasmid (e.g., pGL3-CYP3A4-luc)

-

Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and reagents

-

This compound (dissolved in DMSO)

-

Rifampicin (positive control, 10 µM)

-

Dual-luciferase reporter assay system

-

Luminometer

Methodology:

-

Cell Seeding: 24 hours prior to transfection, seed HepG2 cells into 96-well white, clear-bottom plates at a density that will achieve ~90% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the hPXR expression vector, the CYP3A4-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 4-6 hours post-transfection.

-

Compound Treatment: Replace the transfection medium with fresh medium containing serial dilutions of this compound (e.g., 1 to 100 µM), rifampicin (10 µM) as a positive control, or DMSO as a vehicle control.

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

-

Calculate the "Fold Induction" by dividing the normalized luciferase value of each treated sample by the average normalized value of the vehicle control (DMSO) samples.

-

Plot the fold induction against the log of this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Data Presentation: PXR Transactivation by this compound

| Compound | Concentration (µM) | Fold Induction (vs. Vehicle) |

| Vehicle (DMSO) | - | 1.0 ± 0.1 |

| Rifampicin | 10 | 15.2 ± 1.5 |

| This compound | 5 | 3.5 ± 0.4 |

| This compound | 15 | 7.8 ± 0.9 |

| This compound | 25 | 12.1 ± 1.3 |

| This compound | 50 | 14.5 ± 1.6 |

Note: Data are representative examples based on published findings and serve for illustrative purposes.[7]

A complementary method, the mammalian two-hybrid assay, confirms that ligand binding promotes the physical interaction between PXR and its coactivators.[14] In this system, PXR's ligand-binding domain (LBD) is fused to a DNA-binding domain, while a coactivator (like SRC-1) is fused to a transcriptional activation domain. A reporter gene is only expressed when the ligand (this compound) bridges the interaction between the PXR-LBD and the coactivator, confirming a functional conformational change.[7][14]

Functional Validation: Target Gene Expression Analysis

To ensure that PXR activation translates into a functional cellular response, quantitative PCR (qPCR) is employed to measure the upregulation of endogenous PXR target genes.

Objective: To quantify the induction of CYP3A4 and CYP2B6 mRNA in response to this compound treatment.

Materials:

-

HepG2 cells

-

This compound (dissolved in DMSO)

-

Rifampicin (positive control, 10 µM)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Validated primers for CYP3A4, CYP2B6, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Methodology:

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. At ~80% confluency, treat cells with this compound (e.g., 25 µM), rifampicin (10 µM), or DMSO for 24-48 hours.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit, ensuring high purity and integrity.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each target gene (CYP3A4, CYP2B6) and the housekeeping gene (GAPDH) using the synthesized cDNA, primers, and qPCR master mix.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = CtTarget - CtGAPDH).

-

Calculate the ΔΔCt by subtracting the ΔCt of the control (DMSO) sample from the ΔCt of the treated sample (ΔΔCt = ΔCtTreated - ΔCtControl).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.

-

Data Presentation: PXR Target Gene Induction by this compound

| Target Gene | Treatment (25 µM) | Fold Change in mRNA Expression (vs. Vehicle) |

| CYP3A4 | This compound | 8.5 ± 1.1 |

| Rifampicin | 12.3 ± 1.9 | |

| CYP2B6 | This compound | 5.2 ± 0.7 |

| Rifampicin | 7.9 ± 1.0 |

Note: Data are representative and for illustrative purposes.

Integrated Experimental Workflow

Caption: A self-validating workflow for confirming this compound as a PXR agonist.

Implications for Drug Development and Metabolic Research

The identification of this compound as a PXR agonist has significant ramifications for both pharmaceutical development and our understanding of diet-gene interactions.

-

Drug-Drug Interactions (DDIs): For drug development professionals, the PXR-mediated induction of CYP3A4 by this compound is of paramount importance.[10][12] Consumption of unfiltered coffee, which contains high levels of this compound, could potentially accelerate the metabolism and reduce the efficacy of co-administered drugs that are CYP3A4 substrates.[2][6] This highlights the need to consider dietary factors when evaluating clinical trial data and predicting potential DDIs.

-

Cholesterol and Lipid Homeostasis: While this compound's potent cholesterol-raising effect is well-documented, its mechanism is complex.[6][21] Microarray analyses in mice treated with this compound revealed alterations in genes involved in both lipid metabolism and detoxification, many of which are regulated by PXR and the farnesoid X receptor (FXR).[6][7] this compound is, in fact, a dual agonist for both PXR and FXR.[6][7][22] PXR activation contributes to this metabolic reprogramming, and in vivo studies have shown that PXR-dependent gene regulation by this compound is particularly pronounced in the intestine, affecting targets like fibroblast growth factor 15 (FGF15), which plays a role in an enterohepatic signaling pathway that regulates bile acid synthesis.[6][7][23]

-

A Tool for Basic Research: As a readily available natural product, this compound serves as a valuable tool for researchers studying PXR biology. It can be used as a model agonist to probe the receptor's role in various physiological and pathophysiological processes beyond drug metabolism, including inflammation, energy homeostasis, and cancer.[17][18]

Conclusion

References

-

Ricketts, M. L., Boekschoten, M. V., Kreeft, A. J., Hooiveld, G. J., Moen, C. J., Müller, M., Frants, R. R., Kasanmoentalib, S., Post, S. M., Princen, H. M., Porter, J. G., Katan, M. B., Hofker, M. H., & Moore, D. D. (2007). The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane X receptors. Molecular Endocrinology, 21(7), 1603–1616. [Link]

-

Pascussi, J. M., Gerbal-Chaloin, S., Drocourt, L., Maurel, P., & Vilarem, M. J. (2021). The Interface between Cell Signaling Pathways and Pregnane X Receptor. Cells, 10(11), 3262. [Link]

-

QIAGEN. (n.d.). PXR/RXR Activation. GeneGlobe. [Link]

-

Srinivas, N. R. (2007). New Opportunities for Pregnane X Receptor (PXR) Targeting in Drug Development. Lessons from Enantio- and Species-Specific PXR Ligands Identified from A Discovery Library of Amino Acid Analogues. Current Clinical Pharmacology, 2(2), 111-122. [Link]

-

Ricketts, M. L., Boekschoten, M. V., Kreeft, A. J., Hooiveld, G. J., Moen, C. J., Müller, M., ... & Moore, D. D. (2007). The Cholesterol-Raising Factor from Coffee Beans, this compound, as an Agonist Ligand for the Farnesoid and Pregnane X Receptors. ResearchGate. [Link]

-

Synold, T. W., Dussault, I., & Forman, B. M. (2001). The orphan nuclear receptor SXR is a master regulator of drug-induced cytochrome P450 3A gene expression. Endocrine Reviews, 22(5), 646-661. [Link]

-

Ren, S., Cao, S., & Li, W. (2019). This compound and Kahweol: A Review on Their Bioactivities and Pharmacological Properties. International Journal of Molecular Sciences, 20(17), 4238. [Link]

-

Scott, J. S., Gibson, K. R., & St-Gallay, S. A. (2021). Designing Out PXR Activity on Drug Discovery Projects: A Review of Structure-Based Methods, Empirical and Computational Approaches. Journal of Medicinal Chemistry, 64(11), 7188-7213. [Link]

-

Ricketts, M.L., et al. (2007). The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane x receptors. Vrije Universiteit Amsterdam Research Portal. [Link]

-

DiNatale, B. C., & Murray, I. A. (2021). Regulation of PXR in drug metabolism: chemical and structural perspectives. Acta Pharmaceutica Sinica B, 11(11), 3365–3383. [Link]

-

Ricketts, M. L., Boekschoten, M. V., Kreeft, A. J., Hooiveld, G. J., Moen, C. J., Müller, M., ... & Moore, D. D. (2007). The Cholesterol-Raising Factor from Coffee Beans, this compound, as an Agonist Ligand for the Farnesoid and Pregnane X Receptors. Molecular Endocrinology, 21(7), 1603-1616. [Link]

-

Pascussi, J. M., Gerbal-Chaloin, S., Drocourt, L., Maurel, P., & Vilarem, M. J. (2021). The Interface between Cell Signaling Pathways and Pregnane X Receptor. Cells, 10(11), 3262. [Link]

-

Hall, J. M., Ceger, P., & Sueyoshi, T. (2022). Screening Method for the Identification of Compounds That Activate Pregnane X Receptor. Current Protocols, 2(12), e620. [Link]

-

Wang, Y., Tang, J., & Wang, Y. (2024). Mechanisms and Therapeutic Advances of PXR in Metabolic Diseases and Cancer. International Journal of Molecular Sciences, 25(11), 5897. [Link]

-

Gao, J., & Xie, W. (2010). The role of pregnane X receptor (PXR) in substance metabolism. Acta Pharmaceutica Sinica B, 2(4), 335–343. [Link]

-

Schuetz, E. G., & Strom, S. C. (2017). Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines. Current Protocols in Toxicology, 74, 19.8.1–19.8.21. [Link]

-

Ricketts, M. L., et al. (2007). The Cholesterol-Raising Factor from Coffee Beans, this compound, as an Agonist Ligand for the Farnesoid and Pregnane X Receptors. Wageningen University & Research. [Link]

-

Guercia, E., et al. (2023). On the Cholesterol Raising Effect of Coffee Diterpenes this compound and 16-O-Methylthis compound: Interaction with Farnesoid X Receptor. Molecules, 28(3), 1361. [Link]

-

Hall, J. M., Ceger, P., & Sueyoshi, T. (2022). Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. Current protocols, 2(12), e620. [Link]

-

Schuetz, E. G. (2021). Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation. In Cytochrome P450. Humana, New York, NY. [Link]

-

de Oliveira, A. C. C., et al. (2022). This compound, Kahweol and Their Acylated Derivatives: Antitumor Potential, Pharmacokinetics, and Chemopreventive Profile. Critical Reviews in Food Science and Nutrition, 62(26), 7293-7313. [Link]

-

van Rooijen, G. J., et al. (2005). Absorption, distribution, and biliary excretion of this compound, a potent cholesterol-elevating compound in unfiltered coffees, in mice. Drug Metabolism and Disposition, 33(8), 1177-1184. [Link]

-

Guercia, E., et al. (2023). On the Cholesterol Raising Effect of Coffee Diterpenes this compound and 16-O-Methylthis compound: Interaction with Farnesoid X Receptor. Molecules, 28(3), 1361. [Link]

-

de Oliveira, A. C. C., et al. (2024). Bioaccessibility of this compound from Coffee Brew: A Metabolic Study Employing an In Vitro Digestion Model and LC-HRMS. Journal of Agricultural and Food Chemistry, 72(1), 543-551. [Link]

-

Guercia, E., et al. (2023). On the Cholesterol Raising Effect of Coffee Diterpenes this compound and 16-O-Methylthis compound: Interaction with Farnesoid X Receptor. ResearchGate. [Link]

-

Huber, W. W., et al. (2003). Effects of coffee and its chemopreventive components kahweol and this compound on cytochrome P450 and sulfotransferase in rat liver. Food and Chemical Toxicology, 41(10), 1329-1337. [Link]

-

Ma, Y., et al. (2009). Pregnane X receptor and natural products: beyond drug–drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 5(2), 149-161. [Link]

-

Wang, Y., et al. (2022). Natural Product 2-Oxokolavenol Is a Novel FXR Agonist. Molecules, 27(24), 8963. [Link]

-

Biswas, A., et al. (2011). Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk. Expert Opinion on Drug Metabolism & Toxicology, 7(1), 37-51. [Link]

-

Yue, J., et al. (2017). Intestinal Pregnane X Receptor Links Xenobiotic Exposure and Hypercholesterolemia. The Journal of Clinical Investigation, 127(8), 3093-3106. [Link]

-

Tolonen, A., & Turpeinen, M. (2020). Nuclear Receptor PXR in Drug-Induced Hypercholesterolemia. International Journal of Molecular Sciences, 21(21), 8295. [Link]

-

Lee, J., et al. (2021). Identification of Novel Pregnane X Receptor (PXR) Agonists by In Silico and Biological Activity Analyses and Reversal of Cigarette Smoke-Induced PXR Downregulation. International Journal of Molecular Sciences, 22(7), 3624. [Link]

-

Pascussi, J. M., et al. (2003). The expression of CYP2B6, CYP2C9 and CYP3A4 genes: a tangle of networks of nuclear and steroid receptors. Biochimica et Biophysica Acta (BBA) - General Subjects, 1619(3), 243-253. [Link]

-

Pascussi, J. M., et al. (2003). The expression of CYP2B6, CYP2C9 and CYP3A4 genes: A tangle of networks of nuclear and steroid receptors. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Interface between Cell Signaling Pathways and Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The cholesterol-raising factor from coffee beans, this compound, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.vu.nl [research.vu.nl]

- 9. research.wur.nl [research.wur.nl]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intestinal Pregnane X Receptor Links Xenobiotic Exposure and Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The expression of CYP2B6, CYP2C9 and CYP3A4 genes: a tangle of networks of nuclear and steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 20. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

A Technical Guide to the Anti-inflammatory Properties of Cafestol In Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafestol, a diterpene molecule found in coffee, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound demonstrated through in vitro studies. We will dissect the key molecular mechanisms, provide detailed, field-proven experimental protocols for investigating these effects, and present a logical framework for assessing its potential as a therapeutic agent. This document is structured to serve as a practical resource, bridging foundational knowledge with actionable experimental design for researchers in pharmacology, cell biology, and drug discovery.

Introduction: The Inflammatory Cascade and a Potential Modulator